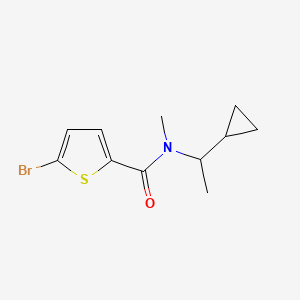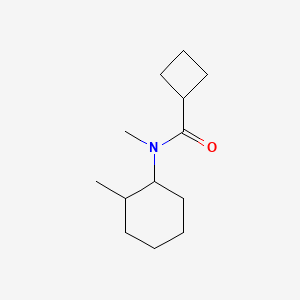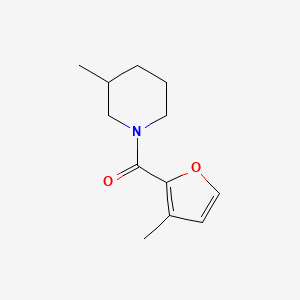
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide is a chemical compound that is widely used in scientific research. It belongs to the class of thiophene carboxamide compounds and has been found to have various biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide involves the activation of the ATP-sensitive potassium (KATP) channel. This channel is found in various tissues, including pancreatic beta cells and vascular smooth muscle cells. Activation of the KATP channel leads to the hyperpolarization of the cell membrane, which results in the inhibition of calcium influx and subsequent inhibition of insulin secretion or vasodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide are mainly related to the activation of the KATP channel. It has been found to inhibit insulin secretion in pancreatic beta cells and cause vasodilation in vascular smooth muscle cells. Additionally, it has been found to have anti-inflammatory effects in various tissues.
Advantages and Limitations for Lab Experiments
One of the advantages of using 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide in lab experiments is its specificity for the KATP channel. This allows researchers to study the effects of KATP channel activation or inhibition in a more targeted manner. However, one of the limitations of using this compound is its potential toxicity, especially at higher concentrations.
Future Directions
For research include investigating its anti-inflammatory effects, exploring its effects on other tissues and organs, and developing new drugs based on its structure.
Synthesis Methods
The synthesis method of 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide involves the reaction of 5-bromo-2-thiophenecarboxylic acid with cyclopropylmethylamine and N-methylmorpholine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is carried out in anhydrous dichloromethane at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain pure 5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide.
Scientific Research Applications
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide has been found to have various scientific research applications. It has been used as a tool compound to study the role of the ATP-sensitive potassium (KATP) channel in insulin secretion. It has also been used to study the effects of KATP channel openers on the cardiovascular system. Additionally, it has been used in the development of new drugs for the treatment of diabetes and cardiovascular diseases.
properties
IUPAC Name |
5-bromo-N-(1-cyclopropylethyl)-N-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNOS/c1-7(8-3-4-8)13(2)11(14)9-5-6-10(12)15-9/h5-8H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APFBKZSVOHFGGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)N(C)C(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[1-(Pyridin-3-ylmethyl)pyrrolidin-2-yl]-1,3-benzothiazole](/img/structure/B7509954.png)







![N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide](/img/structure/B7510007.png)

